1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a dimethylphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)urea typically involves the reaction of 2-chloroaniline with 2,6-dimethylaniline in the presence of a suitable isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Chloroaniline+2,6-Dimethylaniline+Isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include batch and continuous flow processes, where the reactants are carefully monitored and controlled.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-phenylurea: Similar structure but lacks the dimethyl groups.
1-(2,6-Dimethylphenyl)-3-phenylurea: Similar structure but lacks the chlorophenyl group.
1-(2-Chlorophenyl)-3-(4-methylphenyl)urea: Similar structure with a different substitution pattern.
Uniqueness
1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)urea is unique due to the presence of both chlorophenyl and dimethylphenyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
107676-69-7 |
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Molecular Formula |
C15H15ClN2O |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C15H15ClN2O/c1-10-6-5-7-11(2)14(10)18-15(19)17-13-9-4-3-8-12(13)16/h3-9H,1-2H3,(H2,17,18,19) |
InChI Key |
STZSWQYLWSCTBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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